Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
Overview
Description
Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex heterocyclic compound that features a unique combination of azocane, pyrazole, imidazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Construction of the Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with thiourea.
Final Coupling and Cyclization: The final step involves the coupling of the synthesized rings and cyclization to form the complete heterocyclic structure under controlled conditions, such as refluxing in ethanol with a catalytic amount of potassium iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: These compounds share a similar core structure and are known for their diverse biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring are widely studied for their pharmacological properties.
Uniqueness
Azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
azocan-1-yl-[5-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6OS/c1-4-28-17(3)18(16(2)25-28)14-23-15-19-20(24-22-27(19)12-13-30-22)21(29)26-10-8-6-5-7-9-11-26/h12-13,23H,4-11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPGGSNBPUNPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=C(N=C3N2C=CS3)C(=O)N4CCCCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.